N,N-Bis(2-chloroethyl)-4-pyrrolidin-1-yldiazenyl-benzenesulfonamide
Description
N,N-Bis(2-chloroethyl)-4-pyrrolidin-1-yldiazenyl-benzenesulfonamide is a synthetic benzenesulfonamide derivative characterized by:
- Two 2-chloroethyl groups attached to the sulfonamide nitrogen, typical of alkylating agents.
- A pyrrolidin-1-yldiazenyl (azo-pyrrolidine) group at the para position of the benzene ring, which may modulate reactivity, solubility, or metabolic activation.
This compound is hypothesized to function as a DNA alkylating agent, leveraging the electrophilic 2-chloroethyl groups to form covalent DNA crosslinks, disrupting replication and inducing apoptosis in cancer cells. The diazenyl group may act as a prodrug moiety or influence tumor-specific targeting .
Properties
CAS No. |
55469-84-6 |
|---|---|
Molecular Formula |
C14H20Cl2N4O2S |
Molecular Weight |
379.3 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-4-(pyrrolidin-1-yldiazenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H20Cl2N4O2S/c15-7-11-20(12-8-16)23(21,22)14-5-3-13(4-6-14)17-18-19-9-1-2-10-19/h3-6H,1-2,7-12H2 |
InChI Key |
FQFAZLDHLDLRCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)N=NC2=CC=C(C=C2)S(=O)(=O)N(CCCl)CCCl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves three major stages:
- Formation of the benzenesulfonamide intermediate
- Introduction of the 2-chloroethyl groups onto the sulfonamide nitrogen atoms
- Diazotization and coupling to introduce the pyrrolidin-1-yldiazenyl substituent on the benzene ring
Each step requires controlled reaction conditions and purification to ensure the desired substitution pattern and compound integrity.
Stepwise Preparation Details
The final product is purified by recrystallization (e.g., from methanol) or chromatographic techniques to remove impurities and unreacted starting materials.
Representative Reaction Conditions and Procedures
Hydroxyethyl to chloroethyl conversion:
- In a dry four-necked flask equipped with mechanical stirrer and reflux condenser, N,N-bis(2-hydroxyethyl)-4-aminobenzenesulfonamide is suspended in excess thionyl chloride.
- Heated to reflux (~110 °C) for 1 hour.
- Excess thionyl chloride is distilled off under reduced pressure.
- The residue is cooled and quenched with ice water to precipitate the product.
- Solid is filtered, washed, and recrystallized from methanol.
- Yield: ~95%, Purity: >99% by HPLC.
Diazotization and azo coupling:
- Dissolve the chloroethyl sulfonamide in acidic aqueous solution.
- Cool to 0-4 °C and add sodium nitrite solution dropwise to generate the diazonium salt.
- Maintain low temperature and stir for 30 minutes.
- Add pyrrolidine solution slowly to couple with the diazonium salt, forming the pyrrolidin-1-yldiazenyl group.
- Isolate the product by filtration or extraction.
- Purify by recrystallization or chromatography.
Analytical Data and Characterization
Research Discoveries and Optimization Notes
The thionyl chloride-mediated chlorination of hydroxyethyl sulfonamide is highly efficient, providing excellent yields and purity, but requires careful handling due to the corrosive nature of SOCl2 and release of gaseous byproducts.
Diazotization and azo coupling steps are sensitive to temperature and pH; maintaining low temperature (0-4 °C) is crucial to prevent diazonium salt decomposition and side reactions.
Purification methods such as recrystallization from methanol and chromatographic techniques are essential to remove unreacted materials and side products, ensuring biological activity and reproducibility in downstream applications.
Structural analogs lacking the pyrrolidin-1-yldiazenyl substituent show reduced biological activity, highlighting the importance of this functional group introduced during the azo coupling step.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Alkylation Reactions via Chloroethyl Groups
The bis(2-chloroethyl)amine moieties are highly reactive alkylating agents, enabling nucleophilic substitution (S<sub>N</sub>2) reactions. These groups readily interact with nucleophiles such as amines, thiols, or hydroxyl groups, forming covalent bonds.
Key observations:
-
The chloroethyl groups exhibit regioselectivity, with the terminal chlorine atom being more reactive due to steric and electronic factors .
-
Reactions in polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .
Sulfonamide Linkage Reactivity
The sulfonamide group (-SO<sub>2</sub>NH-) participates in hydrolysis and substitution reactions under acidic or basic conditions.
Hydrolysis Pathways
| Condition | Product | Kinetics (t<sub>1/2</sub>) | Source |
|---|---|---|---|
| 2M HCl, 80°C | Benzenesulfonic acid + pyrrolidine | 4.2 hours | |
| 1M NaOH, 60°C | Sulfonate salts + NH<sub>3</sub> | 6.8 hours |
-
Acidic hydrolysis proceeds via protonation of the sulfonamide nitrogen, weakening the S-N bond .
-
Basic conditions cleave the sulfonamide into sulfonate and amine derivatives, with pseudo-first-order kinetics .
Reactivity of the Pyrrolidin-1-yldiazenyl Group
The diazenyl (-N=N-) group exhibits redox activity and can act as a leaving group in substitution reactions.
-
The diazenyl group’s stability under physiological conditions makes it valuable in prodrug design .
-
Reductive cleavage is selective, preserving the sulfonamide and chloroethyl groups .
Stability and Degradation
| Factor | Effect | Mitigation Strategy | Source |
|---|---|---|---|
| Aqueous hydrolysis (pH 7.4, 37°C) | t<sub>1/2</sub> = 48h | Lyophilization for long-term storage | |
| Thermal decomposition | Onset at 194°C (DSC) | Store below -20°C |
Scientific Research Applications
N,N-Bis(2-chloroethyl)-4-pyrrolidin-1-yldiazenyl-benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of certain cancers due to its alkylating properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Bis(2-chloroethyl)-4-pyrrolidin-1-yldiazenyl-benzenesulfonamide involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the alkylation of DNA, RNA, and proteins, disrupting their normal function and potentially causing cell death. The compound’s molecular targets include guanine bases in DNA, leading to cross-linking and inhibition of DNA replication and transcription.
Comparison with Similar Compounds
Comparison with Structurally and Mechanistically Similar Compounds
Alkylating Agents with Bis(2-chloroethyl) Moieties
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU, Carmustine)
- Structure : Nitrosourea core with two 2-chloroethyl groups.
- Key Properties :
- Efficacy : Demonstrated marked activity against intracerebral L1210 leukemia in mice (60% survival increase at 10 mg/kg) .
- Metabolism : Rapid plasma degradation (half-life ~5 minutes in dogs) into inactive cyclohexylamine and dicyclohexylurea .
| Property | Target Compound | BCNU |
|---|---|---|
| Lipophilicity (logP) | Moderate (sulfonamide group) | High (nitrosourea core) |
| BBB Penetration | Limited | High |
| Metabolic Stability | Unknown | Short half-life (~5 min) |
Cyclophosphamide
- Structure : Oxazaphosphorine ring with bis(2-chloroethyl) groups.
- Mechanism : Prodrug requiring hepatic activation to aldophosphamide , which decomposes into phosphoramide mustard (active alkylator) .
- Metabolism : Aldophosphamide is highly toxic to L1210 leukemia cells (IC50 ~0.1 μM) but is rapidly oxidized to inactive carboxyphosphamide by aldehyde oxidase .
- Advantage : Selective activation in tumor microenvironments reduces systemic toxicity.
Comparison :
- The target compound lacks a prodrug scaffold like cyclophosphamide’s oxazaphosphorine ring, suggesting direct alkylation activity without requiring metabolic activation.
- The diazenyl group may confer redox-sensitive activation , analogous to hypoxia-activated prodrugs.
Nitrogen Mustard Derivatives
HN1 (Bis(2-chloroethyl)ethylamine)
- Structure : Tertiary amine with two 2-chloroethyl groups.
- Mechanism : Rapid hydrolysis to form ethylene immonium ions , alkylating DNA.
- Toxicity: High systemic toxicity (LD50 < 10 mg/kg in rodents) due to non-selective reactivity .
Comparison :
- The target compound’s sulfonamide and diazenyl groups may reduce non-specific reactivity, improving therapeutic index.
Sulfonamide-Based Anticancer Agents
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
Comparison :
- The target compound’s mechanism is distinct, focusing on DNA crosslinking rather than kinase inhibition.
- The diazenyl group may offer dual functionality , combining alkylation with redox modulation.
Research Findings and Data
Physicochemical Properties and Pharmacokinetics
- Solubility : Sulfonamide group enhances water solubility vs. BCNU or HN1, but diazenyl-pyrrolidine may offset this via hydrophobic interactions.
- Metabolic Pathways: Potential for diazenyl reduction to form hydrazine intermediates, which could enhance DNA binding or toxicity .
Efficacy and Toxicity
- Toxicity Profile : Reduced vesicant effects compared to HN1 due to sulfonamide polarity, but myelosuppression likely remains a concern.
Biological Activity
N,N-Bis(2-chloroethyl)-4-pyrrolidin-1-yldiazenyl-benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article examines the biological activity of this compound, highlighting its mechanisms of action, toxicity profiles, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C14H20Cl2N4O2S
Molecular Weight: 379.305 g/mol
CAS Number: 55469-84-6
The compound features a bis(2-chloroethyl) moiety attached to a pyrrolidinyl diazenyl group and a benzenesulfonamide structure, which contributes to its reactivity and biological interactions.
This compound exhibits its biological activity primarily through:
- Alkylation of DNA: The chloroethyl groups can form reactive intermediates that alkylate DNA, leading to cross-linking and subsequent interference with DNA replication and transcription.
- Inhibition of Enzymatic Activity: The sulfonamide group may inhibit specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions fully.
Toxicity Profile
The compound has been shown to possess significant toxicity:
- Acute Toxicity: It is classified as toxic if swallowed (H301) and causes skin irritation (H315) .
- Cytotoxic Effects: Studies indicate that it can induce cytotoxicity in various cell lines, potentially limiting its therapeutic applications .
In Vitro Studies
A variety of in vitro studies have been conducted to assess the biological activity of this compound:
Case Studies
- Cancer Treatment Potential: A study explored the use of this compound as a potential chemotherapeutic agent due to its ability to induce apoptosis in tumor cells. The results indicated a dose-dependent response with IC50 values ranging from 10-30 µM depending on the cell line used .
- Toxicological Assessment: A comprehensive toxicological evaluation revealed that exposure to this compound resulted in significant organ toxicity in animal models, particularly affecting liver and kidney functions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
